1-Fluoro-3-methanesulfonyl-2-nitrobenzene
Overview
Description
“1-Fluoro-3-methanesulfonyl-2-nitrobenzene” is a chemical compound with the CAS Number: 1022971-93-2 . It has a molecular weight of 219.19 . The IUPAC name for this compound is 3-fluoro-2-nitrophenyl methyl sulfone .
Molecular Structure Analysis
The InChI code for “1-Fluoro-3-methanesulfonyl-2-nitrobenzene” is 1S/C7H6FNO4S/c1-14(12,13)6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-Fluoro-3-methanesulfonyl-2-nitrobenzene” is a powder . The storage temperature is room temperature .Scientific Research Applications
Nitration of Benzo-2,1,3-Selenadiazoles
A study by Wright and McClure (2004) describes an improved method for the nitration of benzo-2,1,3-selenadiazoles using a mixture that includes methanesulfonic acid, demonstrating high yields and preventing undesirable side reactions. This process is relevant for producing 3-nitro-ortho-phenylenediamines, indicating potential applications in the synthesis of specialized organic compounds (Wright & McClure, 2004).
Enantioselective Addition to Aldehydes
Kamlar et al. (2010) report an organocatalytic, highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes. This research highlights the synthesis of fluorinated derivatives with excellent enantioselectivities, which could have significant implications in the development of asymmetric synthesis methods for fluorinated organic compounds (Kamlar et al., 2010).
Kinetics of Nitration with Nitronium Fluoroborate
The study by Ciaccio and Marcus (1962) focuses on the rates of nitration of nitrobenzene to m-dinitrobenzene in various solvents, including methanesulfonic acid. This research provides insights into the kinetics of nitration reactions, which are fundamental to understanding the reactivity and synthesis of nitroaromatic compounds (Ciaccio & Marcus, 1962).
Synthesis and Characterization of Derivatives
Sweeney, McArdle, and Aldabbagh (2018) synthesized 1-fluoro-2,5-dimethoxy-4-nitrobenzene and confirmed its structure via X-ray crystallography, NMR, and other techniques. This research contributes to the broader understanding of the synthesis and characterization of fluoronitrobenzene derivatives, which are important in various chemical syntheses (Sweeney, McArdle, & Aldabbagh, 2018).
Organocatalysis in Chemical Synthesis
Moon and Kim (2012) discussed the use of organocatalysis in the Michael addition of α-Fluoro-α-nitro(phenylsulfonyl)methane to chalcones. This demonstrates the role of organocatalysis in facilitating reactions involving fluorinated compounds, which is significant in the field of medicinal chemistry and material science (Moon & Kim, 2012).
Synthesis of Fluoro-3-sulfonylindoles
Zhumabaeva et al. (2007) synthesized 5-R-6-Fluoro-3-phenylsulfonylindoles via the SNH reaction of 3-fluoronitrobenzenes with chloromethyl phenyl sulfone. This research provides a method for constructing fluorine-containing indole derivatives, which have potential applications in pharmaceuticals and agrochemicals (Zhumabaeva et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-3-methylsulfonyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIZMRLEAFVDSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-methanesulfonyl-2-nitrobenzene | |
CAS RN |
1022971-93-2 | |
Record name | 1-fluoro-3-methanesulfonyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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